molecular formula C9H9F2NO2 B12841338 (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid CAS No. 1228561-26-9

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid

Cat. No.: B12841338
CAS No.: 1228561-26-9
M. Wt: 201.17 g/mol
InChI Key: AXIFQWRTBOFNKU-MRVPVSSYSA-N
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Description

®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9F2NO2. It is an important compound in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of fluorine atoms on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

1228561-26-9

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

AXIFQWRTBOFNKU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F

Origin of Product

United States

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